5-{1-[(3,5-Dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound identified as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [] ] DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes mellitus. [ [] ] This specific compound has been highlighted for its potential application in the treatment and/or prevention of nonalcoholic fatty liver disease (NAFLD). [ [] ]
5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound features a triazole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of the piperidine and isoxazole moieties further enhances its therapeutic potential, making it a subject of interest in medicinal chemistry.
This compound belongs to the class of 1,2,4-triazoles, which are five-membered nitrogen-containing heterocycles. The triazole ring can exist in various tautomeric forms, with the 1H-form being the most stable. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its potential as a dipeptidyl peptidase-4 inhibitor and its relevance in treating conditions such as type 2 diabetes mellitus and nonalcoholic fatty liver disease .
The synthesis of 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be described as follows:
The compound's structure allows for various interactions with biological targets due to the presence of polar and nonpolar regions .
The chemical reactivity of this compound can be analyzed through various reactions:
The mechanism of action for 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one primarily involves inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release from the pancreas. This mechanism results in improved glycemic control in patients with type 2 diabetes mellitus .
The potential applications of 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2